7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a phenylethylthio group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Addition of the Phenylethylthio Group: The phenylethylthio group can be added through a thiolation reaction using 2-phenylethylthiol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the phenylethylthio group.
8-(2-phenylethylthio)-1,3-dimethylxanthine: Similar structure but lacks the chlorobenzyl group.
7-(4-chlorobenzyl)-1,3-dimethyl-8-thioxanthine: Similar structure but lacks the phenylethyl group.
Uniqueness
The uniqueness of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21ClN4O2S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-25-19-18(20(28)26(2)22(25)29)27(14-16-8-10-17(23)11-9-16)21(24-19)30-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
KVDWEXGOMRVWRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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